molecular formula C19H20ClN3O2S B15025630 6-Chloro-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine

6-Chloro-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine

Cat. No.: B15025630
M. Wt: 389.9 g/mol
InChI Key: OVJJQLQBQUGJQL-UHFFFAOYSA-N
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Description

6-Chloro-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted at the 6-position with chlorine and at the 2-position with a 3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl group. The compound’s synthesis typically involves multi-step reactions, including cyclization, sulfonylation, and functional group modifications, as observed in analogous imidazo[1,2-a]pyridine derivatives .

Properties

Molecular Formula

C19H20ClN3O2S

Molecular Weight

389.9 g/mol

IUPAC Name

6-chloro-2-[3-(3-methylpiperidin-1-yl)sulfonylphenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C19H20ClN3O2S/c1-14-4-3-9-23(11-14)26(24,25)17-6-2-5-15(10-17)18-13-22-12-16(20)7-8-19(22)21-18/h2,5-8,10,12-14H,3-4,9,11H2,1H3

InChI Key

OVJJQLQBQUGJQL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=C(C=CC4=N3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Mechanism of Action

The mechanism of action of 6-Chloro-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects . The exact pathways and molecular interactions depend on the specific application and target of interest .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoropropylsulfonyl group in enhances metabolic stability compared to the simpler thiophene or phenyl groups in .
  • Sulfonamide Linkers : The target compound’s 3-methylpiperidine-sulfonyl group may improve aqueous solubility and receptor binding compared to alkyl or halogenated substituents .
  • Biological Activity : Compounds like and demonstrate that chloro-substitution at C-6 is compatible with diverse bioactivities, ranging from antiparasitic to corrosion inhibition.

Pharmacological and Physicochemical Properties

Solubility and Stability

  • The trifluoropropylsulfonyl group in significantly improves aqueous solubility compared to non-sulfonylated analogues. The target compound’s piperidine-sulfonamide group is expected to similarly enhance solubility .
  • Chloro-substituted imidazo[1,2-a]pyridines generally exhibit moderate stability, with electron-withdrawing groups (e.g., NO₂ in ) further stabilizing the core against oxidative degradation .

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